2-(2,6-Difluorobenzoyl)pyridine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea has been synthesized by the reaction of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate .Chemical Reactions Analysis
The compound has been used in the synthesis of novel diacylhydrazine derivatives, which have shown potent insecticidal activities .Physical And Chemical Properties Analysis
2-(2,6-Difluorobenzoyl)pyridine is a white to yellow powder that is soluble in organic solvents such as ethanol and acetone. The compound has a molecular weight of 233.19 g/mol.Scientific Research Applications
Multidentate Ligand Synthesis
2-(2,6-Difluorobenzoyl)pyridine derivatives have been utilized in the synthesis of multidentate ligands, which are crucial for forming stable complexes with metals. For example, 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene) is a new polydentate N-heterocyclic biscarbene derived from similar structural motifs, showing potential in coordination chemistry and catalysis (Caballero et al., 2001).
Coordination Chemistry and Luminescence
The derivatives of pyridine, similar to 2-(2,6-Difluorobenzoyl)pyridine, have been explored for their coordination chemistry. They serve as versatile ligands in forming complexes with metals, which can be used in luminescent materials for biological sensing and in studying unusual thermal and photochemical transitions in iron complexes (Halcrow, 2005).
Chemical Sensing
Compounds structurally related to 2-(2,6-Difluorobenzoyl)pyridine have been investigated as chemosensors for detecting ions like fluoride. These chemosensors work based on changes in their optical properties upon binding with specific anions, demonstrating the versatility of pyridine derivatives in analytical chemistry applications (Chetia & Iyer, 2008).
Organic Synthesis
In organic synthesis, 2-(2,6-Difluorobenzoyl)pyridine-related compounds have been used for functionalizing arenes under Friedel–Crafts conditions, showcasing their utility in creating complex organic molecules with potential applications in materials science and medicinal chemistry (Keumi et al., 1990).
Future Directions
properties
IUPAC Name |
(2,6-difluorophenyl)-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO/c13-8-4-3-5-9(14)11(8)12(16)10-6-1-2-7-15-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAZQRAHMBHWJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C=CC=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642018 |
Source
|
Record name | (2,6-Difluorophenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Difluorobenzoyl)pyridine | |
CAS RN |
898780-24-0 |
Source
|
Record name | (2,6-Difluorophenyl)-2-pyridinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898780-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Difluorophenyl)(pyridin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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